tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a tert-butyl carbamate group at position 5, an amino group at position 3, and a cyclohexylmethyl moiety at position 2. The tert-butyl carbamate group enhances solubility and serves as a protective group during synthesis, while the cyclohexylmethyl substituent introduces steric bulk and lipophilicity, which may influence target binding and pharmacokinetic properties.
Properties
Molecular Formula |
C18H30N4O2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)21-10-9-15-14(12-21)16(19)22(20-15)11-13-7-5-4-6-8-13/h13H,4-12,19H2,1-3H3 |
InChI Key |
JHYCQQGVVPDSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)N)CC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate precursor reacts with cyclohexylmethylhydrazine in ethanol under mild conditions (room temperature, 12 hours). The hydrazine attacks the carbonyl group, initiating cyclization to form the pyrazolo[4,3-c]pyridine core. Concurrently, the cyano group at position 3 undergoes hydrolysis to yield the primary amine.
Key Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Room temperature (20–25°C) | |
| Reaction Time | 12 hours | |
| Yield | 70–85% (estimated for analogous) |
SNAr-Based Strategies for Pyrazolo[4,3-c]pyridine Assembly
An alternative approach leverages nucleophilic aromatic substitution (SNAr) on halogenated pyridine intermediates, as demonstrated for pyrazolo[4,3-b]pyridines.
Retrosynthetic Analysis
-
Core Formation : 2-Chloro-3-nitropyridine derivatives undergo SNAr with cyclohexylmethylamine to install the substituent.
-
Cyclization : Hydrazine-mediated ring closure forms the pyrazole moiety.
-
Reduction : Catalytic hydrogenation converts the nitro group to an amine.
Example Protocol
-
React 2-chloro-3-nitropyridine with cyclohexylmethylamine in DMF at 80°C for 6 hours.
-
Treat intermediate with hydrazine hydrate in ethanol under reflux to form the pyrazolo ring.
-
Hydrogenate the nitro group using Pd/C in methanol (25°C, 3 bar H₂).
Comparative Yields
Limitations and Optimization
-
Regioselectivity : Competing substitutions at pyridine positions necessitate directing groups or electronic activation.
-
Nitro Reduction : Over-hydrogenation may saturate the dihydropyridine ring; partial pressure control is essential.
For late-stage introduction of the cyclohexylmethyl group, alkylation of a 2-unsubstituted pyrazolo[4,3-c]pyridine intermediate offers flexibility.
Alkylation Protocols
-
Mitsunobu Reaction : React 2-hydroxy-pyrazolo[4,3-c]pyridine with cyclohexylmethanol using DIAD and PPh₃.
-
Nucleophilic Substitution : Displace a 2-chloro substituent with cyclohexylmethylmagnesium bromide.
Mitsunobu Reaction Conditions
| Component | Quantity |
|---|---|
| 2-Hydroxy Intermediate | 1.0 equiv |
| Cyclohexylmethanol | 1.2 equiv |
| DIAD | 1.5 equiv |
| PPh₃ | 1.5 equiv |
| Solvent | THF, 0°C → room temp |
| Yield | 50–60% |
Trade-offs in Selectivity
-
Mitsunobu : Limited by alcohol availability and side reactions.
-
Grignard Reagents : Harsh conditions may degrade the tert-butyl carbamate; low temperatures (-78°C) mitigate this.
Catalytic and Sustainable Approaches
Emerging methodologies emphasize green chemistry principles, such as iodine catalysis or electrochemical synthesis.
Iodine-Catalyzed Cyclization
A reported iodine/NaHCO₃ system facilitates pyrazole ring formation at 60°C in water, though applicability to bicyclic systems requires validation.
Advantages
-
Eliminates metal catalysts.
-
Aqueous medium reduces organic waste.
Challenges
-
Low solubility of tert-butyl carbamates in water.
-
Competing hydrolysis of the cyano group.
Electrochemical Amination
| Parameter | Value |
|---|---|
| Electrolyte | NH₄PF₆ in MeCN |
| Current Density | 10 mA/cm² |
| Conversion | 40–50% |
Analytical Characterization and Validation
Critical data for confirming the target compound’s structure include:
Spectroscopic Profiles
-
¹H NMR :
-
δ 1.40 (s, 9H, tert-butyl).
-
δ 2.20–2.50 (m, cyclohexylmethyl).
-
δ 3.80 (s, 2H, NH₂).
-
-
13C NMR :
-
δ 79.5 (tert-butyl quaternary carbon).
-
δ 155.0 (carbamate carbonyl).
-
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazolopyridine core or the ester group, potentially yielding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexylmethyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazolopyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. For instance, research has demonstrated that compounds similar to tert-butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays showed significant cytotoxicity against breast cancer and colon cancer cells, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers in animal models of arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response .
Neurological Disorders
There is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest that it may help mitigate neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Synthesis and Derivatives
The synthesis of tert-butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions starting from readily available precursors like tert-butyl 3-cyano-4-oxopyrrolidine. Variations in synthesis can lead to different derivatives with enhanced or modified biological activity .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazolopyridine core can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- The cyclohexylmethyl group in the target compound increases molecular weight (332.44 vs.
- Amino vs. Oxo Groups: The 3-amino substituent (target compound) facilitates hydrogen bonding with biological targets, while the 3-oxo group in the hexahydro derivative may participate in covalent interactions .
Key Observations :
Biological Activity
tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate , a compound with the CAS number 2374758-28-6, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀N₄O₂ |
| Molecular Weight | 334.47 g/mol |
| CAS Number | 2374758-28-6 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity: It has been noted for its potential to inhibit cancer cell proliferation through modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects: Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Neuroprotective Properties: Some studies have suggested neuroprotective effects, potentially beneficial in neurodegenerative diseases.
In Vitro Studies
- Cell Proliferation Assays:
- The compound demonstrated significant inhibition of proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
- Cytokine Release:
- Inflammatory assays showed a decrease in TNF-alpha and IL-6 levels upon treatment with the compound in activated macrophages.
In Vivo Studies
-
Tumor Models:
- In xenograft models of human tumors, administration of the compound resulted in a marked reduction in tumor size compared to control groups.
-
Neuroprotection:
- Animal models of neurodegeneration showed improved cognitive function and reduced neuronal loss when treated with the compound.
Case Study 1: Antitumor Efficacy
A study conducted on mice bearing human breast cancer xenografts revealed that treatment with this compound led to a significant reduction in tumor volume by approximately 60% over four weeks compared to untreated controls (p < 0.01).
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in paw edema and serum levels of inflammatory markers, demonstrating its potential use as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are reported for the preparation of this compound, and how are key intermediates characterized?
The compound is synthesized via multistep routes involving Boc-protection, cyclization, and functionalization. For example, analogous pyrazolo[4,3-c]pyridine derivatives are synthesized by reacting intermediates like tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate with appropriate nucleophiles (e.g., cyclohexylmethyl groups) under optimized conditions . Key intermediates are characterized using LC/MS (e.g., m/z 508 [M+H]⁺ ), NMR, and X-ray crystallography to confirm regiochemistry and purity.
Q. How is the crystal structure of this compound determined, and what crystallographic parameters confirm its conformation?
X-ray diffraction reveals a triclinic crystal system (P1 space group) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 6.3151 Å |
| b | 9.3615 Å |
| c | 11.215 Å |
| α, β, γ | ~85–87° |
| Volume | 659.8 ų |
| Intermolecular N–H···O hydrogen bonds (2.86–3.12 Å) stabilize the lattice, observed in packing diagrams . |
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, analogous pyrazolo-pyridine derivatives require:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Ventilation to prevent inhalation of dust .
- Storage in cool, dry conditions away from ignition sources .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity during scale-up?
Optimization strategies include:
- Catalyst screening : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Purification : Gradient HPLC or recrystallization to remove byproducts (e.g., de-Boc impurities) .
- Reaction monitoring : In-situ FTIR or LC/MS to track intermediate formation and adjust reaction times .
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
Q. How does the cyclohexylmethyl substituent influence kinase binding affinity and selectivity?
The bulky cyclohexylmethyl group may enhance hydrophobic interactions with kinase ATP-binding pockets. Methodologies include:
Q. What role do hydrogen bonds play in the compound’s stability and solubility?
Intermolecular N–H···O bonds (2.86–3.12 Å) in the crystal lattice reduce solubility but enhance thermal stability. Strategies to improve solubility include:
Q. How can computational tools predict the activity of derivatives?
Q. What challenges arise in regioselective functionalization of the pyrazolo[4,3-c]pyridine core?
Competing reactivity at N1 vs. N2 positions can lead to mixtures. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
